N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a piperazine moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities
Result of Action
As a derivative of indole, this compound may share some of the biological activities associated with indole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide include:
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylpiperazine-1-carboxamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-19-6-8-20(9-7-19)16(23)18-13-10-15(22)21(11-13)14-4-2-12(17)3-5-14/h2-5,13H,6-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXYZXKSJVWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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